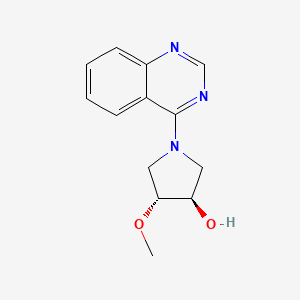![molecular formula C10H10ClN3O2 B7336774 5-chloro-6-[[(3R,4S)-4-hydroxyoxolan-3-yl]amino]pyridine-3-carbonitrile](/img/structure/B7336774.png)
5-chloro-6-[[(3R,4S)-4-hydroxyoxolan-3-yl]amino]pyridine-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-6-[[(3R,4S)-4-hydroxyoxolan-3-yl]amino]pyridine-3-carbonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is commonly referred to as "compound X" in scientific literature.
Mecanismo De Acción
The mechanism of action of compound X is not fully understood. However, studies have shown that it inhibits the activity of certain enzymes that are involved in DNA replication and cell division. This leads to the inhibition of tumor cell growth and viral replication.
Biochemical and Physiological Effects
Compound X has been shown to have both biochemical and physiological effects. In vitro studies have shown that it inhibits the growth of tumor cells and certain viruses. In addition, it has been found to have a low toxicity profile in animal studies. However, further studies are required to determine its long-term effects on human health.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using compound X in lab experiments is its high purity and stability. This ensures that the results obtained are accurate and reproducible. However, one of the limitations of using compound X is its high cost, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the research on compound X. One area of interest is its potential use as a fluorescent probe for biological imaging. Further studies are required to determine its effectiveness in this field. In addition, there is a need for more studies to determine the long-term effects of compound X on human health. Furthermore, studies are required to optimize the synthesis method of compound X to reduce its cost and increase its availability for scientific research purposes.
Conclusion
In conclusion, compound X is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis method of compound X has been optimized to produce large quantities of the compound for scientific research purposes. Compound X has been extensively studied for its potential applications in the pharmaceutical industry, as a pesticide and herbicide, and as a fluorescent probe for biological imaging. Further studies are required to determine its long-term effects on human health and to optimize its synthesis method to reduce its cost and increase its availability for scientific research purposes.
Métodos De Síntesis
The synthesis of compound X involves the reaction of 5-chloro-6-hydroxypyridine-3-carbonitrile with (3R,4S)-4-hydroxyoxolane-3-carboxylic acid in the presence of a base. The reaction produces compound X in good yield and purity. The synthesis method has been optimized to produce large quantities of compound X for scientific research purposes.
Aplicaciones Científicas De Investigación
Compound X has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, it has been found to have antitumor and antiviral properties. In addition, it has been found to have potential applications as a pesticide and herbicide. Furthermore, compound X has been studied for its potential use as a fluorescent probe for biological imaging.
Propiedades
IUPAC Name |
5-chloro-6-[[(3R,4S)-4-hydroxyoxolan-3-yl]amino]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3O2/c11-7-1-6(2-12)3-13-10(7)14-8-4-16-5-9(8)15/h1,3,8-9,15H,4-5H2,(H,13,14)/t8-,9-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMNKHNGSXHNHMI-RKDXNWHRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CO1)O)NC2=C(C=C(C=N2)C#N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](CO1)O)NC2=C(C=C(C=N2)C#N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N,N-dimethyl-6-[[(2R)-oxolan-2-yl]methylamino]pyridine-3-carboxamide](/img/structure/B7336695.png)
![5,6-dimethyl-7-[(2S)-2-(phenoxymethyl)pyrrolidin-1-yl]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B7336699.png)
![3-cyclopropyl-6-[(2S)-2-(phenoxymethyl)pyrrolidin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B7336700.png)
![3-(methoxymethyl)-5-[(2S)-2-(phenoxymethyl)pyrrolidin-1-yl]-1,2,4-thiadiazole](/img/structure/B7336706.png)
![1-methyl-5-[(2S)-2-(phenoxymethyl)pyrrolidin-1-yl]tetrazole](/img/structure/B7336715.png)
![8-[(2S)-2-(phenoxymethyl)pyrrolidin-1-yl]-3-propan-2-yl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B7336723.png)
![3-[5-[(2S)-2-(phenoxymethyl)pyrrolidin-1-yl]-1,3,4-thiadiazol-2-yl]-1,2-oxazole](/img/structure/B7336734.png)
![2-[(3R)-3-fluoropyrrolidin-1-yl]-4-(trifluoromethyl)pyridine](/img/structure/B7336742.png)

![2-[(2R,6S)-2,6-dimethyl-4-pyrazin-2-ylpiperazin-1-yl]ethanol](/img/structure/B7336761.png)
![5-chloro-N-[(2S,3S)-2-(1-ethylimidazol-2-yl)oxan-3-yl]-1-methylpyrazole-3-carboxamide](/img/structure/B7336781.png)
![(3S,4R)-4-[(7-methyl-1,3-benzothiazol-2-yl)amino]oxolan-3-ol](/img/structure/B7336785.png)
![N-[[(2S,4S)-4-fluoro-1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-2-yl]methyl]-1,2-thiazole-3-carboxamide](/img/structure/B7336790.png)

